Benzoic acid, 3,4,5-trimethoxy-, 2-((5-bromopentyl)ethylamino)ethyl ester, oxalate
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Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, 2-((5-bromopentyl)ethylamino)ethyl ester, oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzoic acid core substituted with three methoxy groups and an ester linkage to a bromopentyl ethylamino group, forming an oxalate salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 2-((5-bromopentyl)ethylamino)ethyl ester, oxalate typically involves multiple steps:
Preparation of 3,4,5-trimethoxybenzoic acid: This can be achieved by methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide.
Formation of the ester: The 3,4,5-trimethoxybenzoic acid is then esterified with 2-((5-bromopentyl)ethylamino)ethanol under acidic conditions to form the desired ester.
Oxalate formation: The ester is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, 2-((5-bromopentyl)ethylamino)ethyl ester, oxalate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester and amine groups can be reduced to alcohols and amines, respectively.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and amines .
Scientific Research Applications
Benzoic acid, 3,4,5-trimethoxy-, 2-((5-bromopentyl)ethylamino)ethyl ester, oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 2-((5-bromopentyl)ethylamino)ethyl ester, oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler analog with similar methoxy substitutions but lacking the ester and bromopentyl ethylamino groups.
Methyl 3,4,5-trimethoxybenzoate: Another analog with a methyl ester instead of the more complex ester group.
Uniqueness
Benzoic acid, 3,4,5-trimethoxy-, 2-((5-bromopentyl)ethylamino)ethyl ester, oxalate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs .
Properties
CAS No. |
54112-86-6 |
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Molecular Formula |
C21H32BrNO9 |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
4-bromopentyl-ethyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H30BrNO5.C2H2O4/c1-6-21(9-7-8-14(2)20)10-11-26-19(22)15-12-16(23-3)18(25-5)17(13-15)24-4;3-1(4)2(5)6/h12-14H,6-11H2,1-5H3;(H,3,4)(H,5,6) |
InChI Key |
JHQWBFZNLAQGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCCC(C)Br)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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